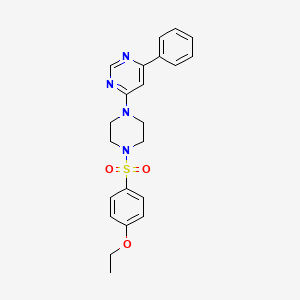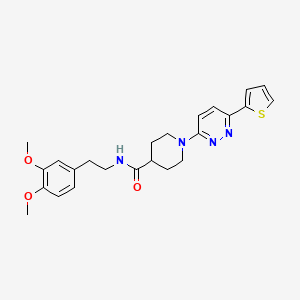![molecular formula C21H16N2O5 B11267713 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate](/img/structure/B11267713.png)
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate is an organic compound with a complex structure, featuring both nitro and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate typically involves a multi-step process:
-
Formation of the Imine Group: : The initial step involves the condensation of 2-nitro-4-formylphenyl with aniline under acidic conditions to form the imine linkage. This reaction is usually carried out in a solvent like ethanol or methanol, with a catalytic amount of acid such as hydrochloric acid or acetic acid to facilitate the condensation reaction.
-
Esterification: : The next step involves the esterification of the resulting imine compound with 4-methoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this transformation include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Reduction: : The imine group can be reduced to an amine using reagents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction of Nitro Group: Formation of 2-amino-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate.
Reduction of Imine Group: Formation of 2-nitro-4-(phenylmethylamino)phenyl 4-methoxybenzoate.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro and imine groups suggests it could be explored for antimicrobial or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its structural features might impart unique properties to the materials, such as enhanced stability or specific optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-nitro-4-[(E)-(phenylimino)methyl]phenyl benzoate: Similar structure but lacks the methoxy group, which might affect its reactivity and applications.
4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate: Lacks the nitro group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both nitro and imine groups in 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate makes it unique compared to its analogs. These functional groups provide a balance of reactivity and stability, making the compound versatile for various applications in synthesis, biology, and materials science.
Propiedades
Fórmula molecular |
C21H16N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[2-nitro-4-(phenyliminomethyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16N2O5/c1-27-18-10-8-16(9-11-18)21(24)28-20-12-7-15(13-19(20)23(25)26)14-22-17-5-3-2-4-6-17/h2-14H,1H3 |
Clave InChI |
CLTXJOFVGJPOHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267630.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11267633.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B11267654.png)
![3-(2-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11267667.png)


![N-(2-chlorobenzyl)-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11267679.png)
![2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11267680.png)

![9-(4-bromobenzyl)-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11267695.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11267720.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)
![N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11267732.png)
